molecular formula C11H10N4O2 B8733045 5-(1H-tetrazol-1-yl)-2,3-dihydro-1H-indene-1-carboxylic acid

5-(1H-tetrazol-1-yl)-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B8733045
M. Wt: 230.22 g/mol
InChI Key: WGMXEYFCMXTQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-tetrazol-1-yl)-2,3-dihydro-1H-indene-1-carboxylic acid is a useful research compound. Its molecular formula is C11H10N4O2 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

5-(tetrazol-1-yl)-2,3-dihydro-1H-indene-1-carboxylic acid

InChI

InChI=1S/C11H10N4O2/c16-11(17)10-3-1-7-5-8(2-4-9(7)10)15-6-12-13-14-15/h2,4-6,10H,1,3H2,(H,16,17)

InChI Key

WGMXEYFCMXTQEG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1C(=O)O)C=CC(=C2)N3C=NN=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-aminoindane-1-carboxylic acid (2.95 g, 16.7 mmol), sodium azide (1.20 g, 18.3 mmol) and triethyl orthoformate (7.42 g, 50.1 mmol) in 20 mL of acetic acid was heated to 100° C. for 3 hrs. After the reaction was completed, the mixture was cooled to ambient temperature. The solution was removed under vacuum and the residue was diluted with EtOAc, washed with brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified via silica gel column chromatography to give the crude product, which was re-crystallized from DCM to yield 5-(1H-tetrazol-1-yl)indane-1-carboxylic acid. 1H-NMR (400 MHz, DMSO) δ ppm 10.0 (s, 1H), 7.75 (s, 1H), 7.66-7.69 (m, 1H), 7.55 (d, J=8.1 Hz, 1H), 4.02-4.06 (m, 1H), 2.88-3.08 (m, 2H), 2.31 (q, J=8.1 Hz, 2H).
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
7.42 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.